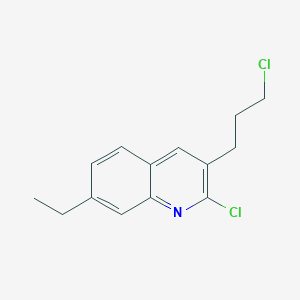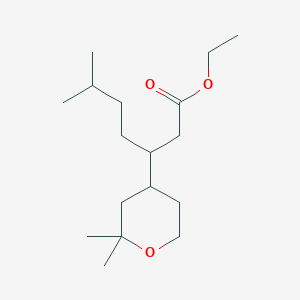
ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate is an organic compound that belongs to the class of esters. This compound features a unique structure with a tetrahydropyran ring and a heptanoate ester group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoate
- Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butanoate
- Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)pentanoate
Uniqueness
Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate is unique due to its specific structural features, such as the length of the heptanoate chain and the presence of the tetrahydropyran ring. These structural elements can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C17H32O3 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
ethyl 3-(2,2-dimethyloxan-4-yl)-6-methylheptanoate |
InChI |
InChI=1S/C17H32O3/c1-6-19-16(18)11-14(8-7-13(2)3)15-9-10-20-17(4,5)12-15/h13-15H,6-12H2,1-5H3 |
Clave InChI |
CNGOEQUGNGJBHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CCC(C)C)C1CCOC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)

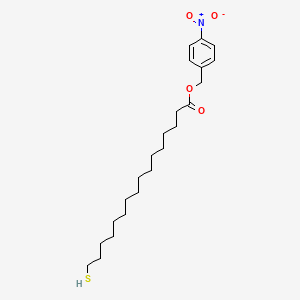


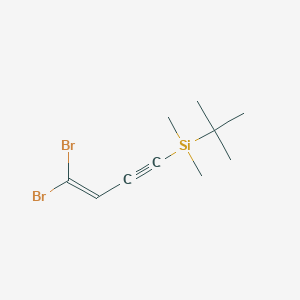
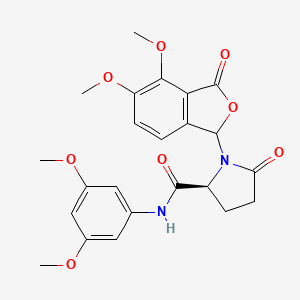
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
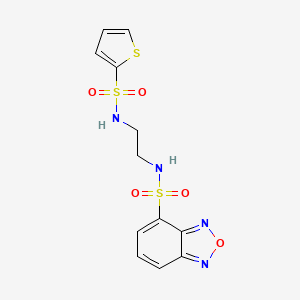
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
